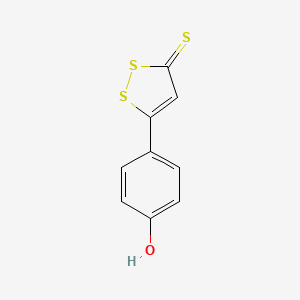

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Übersicht

Beschreibung

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion, allgemein bekannt als ADT-OH, ist eine Schwefelwasserstoff-freisetzende Verbindung. Schwefelwasserstoff ist neben Stickstoffmonoxid und Kohlenmonoxid als dritter endogener Gasotransmitter anerkannt. ADT-OH wird wegen seiner langsamen Freisetzungseigenschaften umfassend untersucht und ist ein wertvolles Werkzeug in verschiedenen biologischen und chemischen Forschungsanwendungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion beinhaltet typischerweise die Reaktion von 4-Hydroxybenzaldehyd mit Schwefelkohlenstoff und Natriumhydroxid, gefolgt von einer Cyclisierung mit Schwefel. Die Reaktionsbedingungen umfassen oft das Rückflussköcheln in einem geeigneten Lösungsmittel wie Ethanol oder Methanol .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion nicht ausführlich dokumentiert sind, kann die Synthese der Verbindung unter Verwendung standardmäßiger organischer Synthesetechniken im größeren Maßstab durchgeführt werden. Der Einsatz von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit für industrielle Anwendungen verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Dithiolethion-Gruppierung in Dithiol umwandeln.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen und Ether und Ester bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dithiol-Derivate.

Substitution: Ether und Ester.

Wissenschaftliche Forschungsanwendungen

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als langsamer Schwefelwasserstoff-Donor in verschiedenen chemischen Reaktionen und Studien eingesetzt.

Biologie: Untersucht wegen seiner schützenden Wirkung gegen oxidativen Stress und Entzündungen in Zellmodellen.

Medizin: Für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuartiger Arzneimittelverabreichungssysteme und als Bestandteil in transdermalen Formulierungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion beinhaltet die langsame Freisetzung von Schwefelwasserstoff, der verschiedene biologische Wirkungen entfaltet. Schwefelwasserstoff moduliert Signalwege wie den Nuclear Factor kappa-B-Signalweg, den AMP-aktivierten Proteinkinase-Signalweg und den JAK/STAT-Signalweg. Diese Signalwege sind an der Regulation von Entzündungen, Apoptose und Zellstoffwechsel beteiligt .

Wirkmechanismus

The mechanism of action of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione involves the slow release of hydrogen sulfide, which exerts various biological effects. Hydrogen sulfide modulates signaling pathways such as the nuclear factor kappa-B pathway, AMP-activated protein kinase pathway, and the JAK/STAT pathway. These pathways are involved in regulating inflammation, apoptosis, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion wird mit anderen Schwefelwasserstoff-freisetzenden Verbindungen verglichen, wie z. B.:

5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thion (ADT-OCH3): Ähnlich in der Struktur, aber mit einer Methoxygruppe anstelle einer Hydroxylgruppe, was zu unterschiedlichen Freisetzungskinetiken und biologischen Wirkungen führt.

Natriumhydrosulfid (NaHS): Ein anorganischer Schwefelwasserstoff-Donor mit schneller Freisetzung, im Gegensatz zur langsamen Freisetzung von 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion.

Die Einzigartigkeit von 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thion liegt in seiner langsamen und anhaltenden Freisetzung von Schwefelwasserstoff, was es für längere biologische Studien und therapeutische Anwendungen geeignet macht .

Eigenschaften

IUPAC Name |

5-(4-hydroxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBBKLMHAILHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=S)SS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939623, DTXSID00901548 | |

| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-81-2 | |

| Record name | Desmethylanethol trithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.